

4-Hydroxyphenylacetaldehyde CAS number and chemical structure

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetaldehyde

Cat. No.: B018310

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An In-depth Technical Guide to 4-Hydroxyphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxyphenylacetaldehyde**, a key intermediate in various biological pathways. This document outlines its chemical identity, physicochemical properties, relevant biological roles, and methods for its synthesis.

Core Identification and Chemical Structure

4-Hydroxyphenylacetaldehyde, also known as p-hydroxyphenylacetaldehyde, is a natural product derived from the amino acid tyrosine.[1] It is an organic compound featuring a phenyl ring substituted with a hydroxyl group and an acetaldehyde group.[2]

CAS Number: 7339-87-9[1]

Chemical Structure:

Molecular Formula: C₈H₈O₂[3]

IUPAC Name: 2-(4-hydroxyphenyl)acetaldehyde[4]

SMILES: O=Cc1ccc(O)cc1[1]



• InChi Key: IPRPPFIAVHPVJH-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of **4-Hydroxyphenylacetaldehyde**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	136.15 g/mol	[3]
Appearance	White solid or colorless to pale yellow liquid	[1][2]
Melting Point	118 °C (244 °F; 391 K)	[1]
Water Solubility	Moderately soluble	[2]
logP	0.5 - 1.379	[4]
pKa (Strongest Acidic)	~9.5	[5]
Polar Surface Area	37.3 Ų	[5]

Table 2: Predicted Spectroscopic Data



Spectroscopic Technique	Predicted Data
¹ H NMR	Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), a singlet or multiplet for the benzylic protons (~3.6 ppm), and signals for the aromatic protons in the region of ~6.8-7.2 ppm. The hydroxyl proton signal would be a broad singlet, and its position would be dependent on the solvent and concentration.
¹³ C NMR	Expected signals would include a signal for the carbonyl carbon of the aldehyde (~200 ppm), signals for the aromatic carbons (~115-160 ppm), and a signal for the benzylic carbon (~45 ppm).
IR Spectroscopy	Key predicted absorption bands would be observed for the O-H stretch of the phenol (~3200-3600 cm ⁻¹), the C-H stretch of the aldehyde (~2720 and ~2820 cm ⁻¹), the C=O stretch of the aldehyde (~1720 cm ⁻¹), and C=C stretching of the aromatic ring (~1500-1600 cm ⁻¹).[6]
Mass Spectrometry (EI)	The predicted mass spectrum shows a molecular ion peak (M+) at m/z = 136, with other significant fragments corresponding to the loss of functional groups.[5]

Biological Significance and Metabolic Pathways

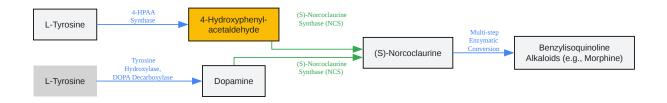
4-Hydroxyphenylacetaldehyde is a crucial intermediate in two significant metabolic pathways: the biosynthesis of benzylisoquinoline alkaloids in plants and the metabolism of tyramine in humans and other organisms.

Benzylisoquinoline Alkaloid (BIA) Biosynthesis



In plants, **4-Hydroxyphenylacetaldehyde** is a precursor to a vast array of pharmacologically important benzylisoquinoline alkaloids, including morphine and berberine.[4] The initial and committed step in this pathway is the Pictet-Spengler condensation of **4-**

Hydroxyphenylacetaldehyde with dopamine, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[7]



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Biosynthesis of Benzylisoquinoline Alkaloids (BIAs).

Tyramine Metabolism

In humans and other organisms, **4-Hydroxyphenylacetaldehyde** is an intermediate in the catabolism of tyramine.[4] Tyramine, a monoamine derived from tyrosine, is oxidized by monoamine oxidase (MAO) to produce **4-Hydroxyphenylacetaldehyde**.[8] This aldehyde is then typically oxidized further by aldehyde dehydrogenase (ALDH) to form 4-hydroxyphenylacetic acid, or it can be reduced by aldehyde reductase (ALR) to tyrosol.[8]



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Metabolic pathway of Tyramine.



Experimental Protocols: Synthesis of 4-Hydroxyphenylacetaldehyde Enzymatic Synthesis

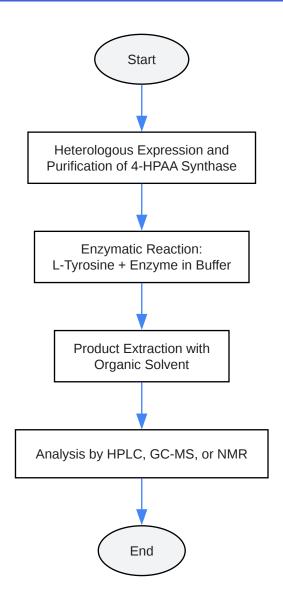
Principle: **4-Hydroxyphenylacetaldehyde** can be synthesized from L-tyrosine using the enzyme **4-hydroxyphenylacetaldehyde** synthase, which was identified from parsley (Petroselinum crispum).[9][10] This enzyme catalyzes the direct conversion of L-tyrosine to **4-hydroxyphenylacetaldehyde** without the formation of tyramine as an intermediate.[10]

Methodology:

- Enzyme Source: The **4-hydroxyphenylacetaldehyde** synthase can be obtained by heterologous expression of the corresponding gene from parsley (e.g., in E. coli).[11]
- Substrate: The primary substrate for the reaction is L-tyrosine.[9]
- Cofactor: The enzyme is a pyridoxal 5'-phosphate (PLP) protein.[10]
- Reaction Conditions: The enzymatic reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature (e.g., pH ~8.0 and 40°C, though specific conditions may vary).[2]
- Product Isolation and Detection: The product, 4-Hydroxyphenylacetaldehyde, can be
 extracted from the reaction mixture using an organic solvent and identified and quantified by
 methods such as HPLC, GC-MS, or NMR spectroscopy.

Workflow:





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Workflow for the enzymatic synthesis of 4-HPAA.

Applications in Research and Drug Development

Given its role as a key precursor to a wide range of bioactive molecules, **4- Hydroxyphenylacetaldehyde** is of significant interest to researchers in several fields:

Metabolic Engineering and Synthetic Biology: Understanding and utilizing the biosynthetic
pathways involving 4-Hydroxyphenylacetaldehyde can enable the production of valuable
pharmaceuticals and fine chemicals in microbial or plant-based systems.



- Drug Discovery: As a central node in the biosynthesis of alkaloids, derivatives of 4-Hydroxyphenylacetaldehyde and its downstream products are continuously explored for novel therapeutic properties.
- Neuroscience: Its involvement in the metabolism of the neurotransmitter-related compound tyramine makes it relevant to studies of monoamine oxidase and its inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[12]

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